An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-1-methylpiperidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-1-methylpiperidin-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive analysis of the core physicochemical properties of N-cyclopropyl-1-methylpiperidin-4-amine (CAS No: 387358-48-7), a heterocyclic amine of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to list data but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. We will delve into the structural attributes, ionization behavior (pKa), lipophilicity (logP), and solubility of this compound, framing the discussion within the context of modern drug discovery. Each section includes an explanation of the property's significance, its predicted or known values, and a self-validating experimental protocol for its determination.
Introduction and Molecular Overview
N-cyclopropyl-1-methylpiperidin-4-amine is a disubstituted piperidine derivative. Its structure incorporates two key pharmacophores: a tertiary amine within the piperidine ring and a secondary, cyclopropyl-substituted amine at the 4-position. The cyclopropyl moiety is a well-regarded "bioisostere" for larger groups, often used in medicinal chemistry to improve metabolic stability and potency while maintaining a low molecular weight.[1] The piperidine scaffold is a privileged structure found in numerous approved drugs. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to incorporate it into a larger molecular design, as these characteristics will profoundly influence the ultimate pharmacokinetic and pharmacodynamic profile of the final compound.[2][3]
Chemical Structure:
Core Physicochemical Data Summary
For at-a-glance reference, the core computed and known properties of N-cyclopropyl-1-methylpiperidin-4-amine are summarized below. It is crucial to recognize that computed values, while valuable for initial assessment, must be confirmed by empirical methods for definitive characterization.
| Property | Value | Source | Significance |
| CAS Number | 387358-48-7 | [4][5] | Unique chemical identifier. |
| Molecular Formula | C₉H₁₈N₂ | [4][6] | Defines the elemental composition. |
| Molecular Weight | 154.25 g/mol | [4][5][6] | Impacts diffusion and permeability. |
| Appearance | Liquid | [4] | Basic physical state observation. |
| Calculated logP | 1.16 | [6] | Measure of lipophilicity; predicts membrane permeability. |
| Calculated PSA | 15.27 Ų | [6] | Polar Surface Area; correlates with passive diffusion across membranes. |
| Predicted pKa | ~8.5 - 10.5 | Predicted | Governs ionization state at physiological pH, impacting solubility and target binding. |
Ionization Constant (pKa): The Master Variable
The pKa dictates the degree of ionization of a molecule at a given pH.[7] For N-cyclopropyl-1-methylpiperidin-4-amine, two basic nitrogen atoms can be protonated. The tertiary amine within the piperidine ring is expected to be the more basic center, with an estimated pKa in the range of 9.5-10.5, similar to other N-alkyl piperidines. The secondary, exocyclic amine will be less basic. This ionization behavior is critical, as it governs aqueous solubility, membrane permeability, and the potential for ionic interactions with biological targets.[2][8] In drug discovery, tuning the basicity of an amine is a common strategy to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][8]
Expert Insight: Causality in pKa and Drug Behavior
A compound's charge state is arguably the most influential factor on its biological journey. A high pKa ensures the molecule is predominantly protonated and charged in the acidic environment of the stomach and the physiological pH of the blood (~7.4). While this charged state dramatically increases aqueous solubility, it simultaneously hinders passive diffusion across lipid membranes like the intestinal wall and the blood-brain barrier (BBB).[9][10] Therefore, a delicate balance is required, and precise pKa knowledge is non-negotiable for predictive modeling.
Protocol: Potentiometric Titration for pKa Determination
This is a robust, gold-standard method for pKa determination. The system is self-validating as the resulting titration curve provides a clear inflection point corresponding to the pKa.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of N-cyclopropyl-1-methylpiperidin-4-amine and dissolve in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. A co-solvent like methanol may be required if solubility is low.
-
Titration Setup: Use a calibrated pH meter with a combination glass electrode and an automated titrator (e.g., Mettler Toledo T5).
-
Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure full protonation of all basic centers.
-
Basification Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots) and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For a molecule with two basic centers, two inflection points will be observed.
Lipophilicity (logP): Gauging Membrane Affinity
The partition coefficient (logP) quantifies a molecule's lipophilicity by measuring its distribution ratio between an immiscible organic phase (typically n-octanol) and an aqueous phase.[11] It is a critical predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for CNS penetration.[9][12] For CNS-targeted drugs, a logP value in the range of 1.5 to 2.7 is often considered optimal.[9] The calculated logP of 1.16 for our compound suggests moderate lipophilicity, indicating it may have the potential for good membrane permeability without being overly retained in fatty tissues.[6]
Protocol: Shake-Flask Method for logP Determination
The Shake-Flask method is the traditional and most reliable technique for logP measurement, providing a direct, empirical value of the partition coefficient.
Methodology:
-
Phase Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a mixture of the pre-saturated n-octanol and buffer. The starting concentration should be chosen to be within the linear range of the analytical method.
-
Equilibration: Vigorously shake or stir the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as: logP = log₁₀([Compound]octanol / [Compound]aqueous)
Aqueous Solubility: The Gateway to Absorption
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental prerequisite for drug absorption and bioavailability.[13][14][15] Poor solubility is a primary reason for the failure of promising drug candidates.[13][16] For N-cyclopropyl-1-methylpiperidin-4-amine, its basic nature suggests that its solubility will be highly pH-dependent, increasing significantly at lower pH values where it becomes protonated and forms a more soluble salt.
Expert Insight: Kinetic vs. Thermodynamic Solubility
In early discovery, high-throughput kinetic solubility assays are often used for rapid screening.[17][18][19] These methods involve dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[17][18][20] This can sometimes yield supersaturated, artificially high values. For lead optimization and pre-formulation, the thermodynamic solubility is the true, gold-standard measure.[16][17] It represents the equilibrium concentration of a compound in a saturated solution and is critical for formulation development.[17]
Protocol: Thermodynamic Equilibrium Solubility Assay
This method determines the true equilibrium solubility of the compound and is essential for making informed decisions in later-stage drug development.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them on a shaker or roller system at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[20]
-
Filtration/Separation: After equilibration, filter the suspension (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.
-
Data Reporting: Report the solubility in µg/mL or µM at each specific pH.
Conclusion
N-cyclopropyl-1-methylpiperidin-4-amine presents a physicochemical profile of a moderately lipophilic, basic compound. Its key characteristics are dominated by its two basic nitrogen centers, which predict a high degree of ionization at physiological pH, leading to good aqueous solubility but potentially limited passive membrane permeability. The calculated logP of 1.16 and PSA of 15.27 Ų are favorable for drug-like properties, but these must be balanced against the high basicity. For any drug development professional, the next logical step is the empirical validation of these properties using the robust, self-validating protocols detailed in this guide. This foundational data is indispensable for building predictive ADME models, guiding synthetic optimization, and ultimately, ensuring the successful development of novel therapeutic agents incorporating this valuable chemical scaffold.
References
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
-
Solubility Assessment Service. Creative Biolabs. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. Chemsrc. [Link]
-
4-Amino-1-methylpiperidine. PubChem, National Center for Biotechnology Information. [Link]
-
LogP values computed by different methods, in CNS and non-CNS drugs. ResearchGate. [Link]
-
Simple Method for the Estimation of pKa of Amines. Srpsko hemijsko drustvo. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. National Center for Biotechnology Information. [Link]
-
What is pKa and how is it used in drug development? IONOSIL. [Link]
-
Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. National Center for Biotechnology Information. [Link]
-
Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]
-
log P and log s of CNS active drugs. Academia.edu. [Link]
-
1-Methylpiperidine-4-amine. PharmaCompass. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
How does drug solubility affect drug delivery? Patsnap Synapse. [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. National Center for Biotechnology Information. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
-
The Importance of Solubility for New Drug Molecules. Technology Networks. [Link]
- Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
-
logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]
-
The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 4. N-cyclopropyl-1-methylpiperidin-4-amine | CymitQuimica [cymitquimica.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7 | Chemsrc [chemsrc.com]
- 7. What is pKa and how is it used in drug development? [pion-inc.com]
- 8. drughunter.com [drughunter.com]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. seppic.com [seppic.com]
- 15. How does drug solubility affect drug delivery? [synapse.patsnap.com]
- 16. evotec.com [evotec.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. asianpubs.org [asianpubs.org]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
